1,1-Dimethoxyoctadecan-1-OL
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Overview
Description
1,1-Dimethoxyoctadecan-1-OL is an organic compound with the molecular formula C20H42O2 It is a long-chain fatty alcohol derivative, specifically a dimethyl acetal of stearaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxyoctadecan-1-OL can be synthesized through the acetalization of stearaldehyde with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxyoctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or other nucleophiles can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Stearic acid or stearone.
Reduction: Stearaldehyde or stearyl alcohol.
Substitution: Various substituted octadecanes depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethoxyoctadecan-1-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Its derivatives are explored for therapeutic applications, including treatments for ischemic stroke.
Industry: It is utilized in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 1,1-Dimethoxyoctadecan-1-OL exerts its effects involves interactions with molecular targets and pathways. For instance, in neuroprotection, it modulates the N-methyl-D-aspartate receptor (NMDAR) and inhibits calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase (STEP), leading to reduced activation of p38 mitogen-activated protein kinase (MAPK) . This pathway is crucial in preventing neuronal apoptosis and reducing ischemic damage.
Comparison with Similar Compounds
Octadecan-1-ol: A long-chain primary fatty alcohol with similar structural features but lacks the dimethoxy groups.
Stearyl alcohol: Another long-chain fatty alcohol used in cosmetics and industrial applications.
Uniqueness: 1,1-Dimethoxyoctadecan-1-OL is unique due to its acetal functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
105192-52-7 |
---|---|
Molecular Formula |
C20H42O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1,1-dimethoxyoctadecan-1-ol |
InChI |
InChI=1S/C20H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h21H,4-19H2,1-3H3 |
InChI Key |
OPBXUULGYIWMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(O)(OC)OC |
Origin of Product |
United States |
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